molecular formula C12H10N2O2 B13670950 2-(2-Furyl)-8-methoxyimidazo[1,2-a]pyridine

2-(2-Furyl)-8-methoxyimidazo[1,2-a]pyridine

Cat. No.: B13670950
M. Wt: 214.22 g/mol
InChI Key: LATNIGXZXDWJLG-UHFFFAOYSA-N
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Description

2-(2-Furyl)-8-methoxyimidazo[1,2-a]pyridine is a heterocyclic compound that features both a furan ring and an imidazo[1,2-a]pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Furyl)-8-methoxyimidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with a furan derivative under specific conditions. One common method involves the reaction of 2-aminopyridine with 2-furoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2-Furyl)-8-methoxyimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The imidazo[1,2-a]pyridine ring can be reduced under hydrogenation conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the furan and imidazo[1,2-a]pyridine rings.

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(2-Furyl)-8-methoxyimidazo[1,2-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Furyl)-8-methoxyimidazo[1,2-a]pyridine involves its interaction with various molecular targets. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. For example, it has been shown to inhibit certain kinases involved in cancer cell proliferation . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Furyl)imidazo[1,2-a]pyridine: Lacks the methoxy group at the 8-position.

    8-Methoxyimidazo[1,2-a]pyridine: Lacks the furan ring.

    2-(5-Nitro-2-furyl)imidazo[1,2-a]pyridine: Contains a nitro group on the furan ring.

Uniqueness

2-(2-Furyl)-8-methoxyimidazo[1,2-a]pyridine is unique due to the presence of both the furan and methoxy groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups can enhance its potential as a versatile scaffold for drug development and other applications .

Properties

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

2-(furan-2-yl)-8-methoxyimidazo[1,2-a]pyridine

InChI

InChI=1S/C12H10N2O2/c1-15-11-4-2-6-14-8-9(13-12(11)14)10-5-3-7-16-10/h2-8H,1H3

InChI Key

LATNIGXZXDWJLG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CN2C1=NC(=C2)C3=CC=CO3

Origin of Product

United States

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